molecular formula C12H15F2NO B13135756 1-(3-(Difluoromethoxy)phenyl)cyclopentanamine

1-(3-(Difluoromethoxy)phenyl)cyclopentanamine

Cat. No.: B13135756
M. Wt: 227.25 g/mol
InChI Key: IVROACOSFPAYBW-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)phenyl)cyclopentanamine is an organic compound characterized by the presence of a cyclopentanamine group attached to a phenyl ring substituted with a difluoromethoxy group

Preparation Methods

The synthesis of 1-(3-(Difluoromethoxy)phenyl)cyclopentanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and cyclopentanone.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 3-(difluoromethoxy)benzene with a suitable nucleophile under controlled conditions.

    Cyclization: The intermediate compound undergoes cyclization to form the cyclopentanamine ring. This step often requires the use of a strong base and specific reaction conditions to ensure the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(3-(Difluoromethoxy)phenyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the difluoromethoxy group or the amine group is replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(Difluoromethoxy)phenyl)cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with specific molecular targets may lead to the development of new drugs for various medical conditions.

    Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)cyclopentanamine involves its interaction with specific molecular targets. The difluoromethoxy group and the cyclopentanamine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions and subsequent biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(3-(Difluoromethoxy)phenyl)cyclopentanamine can be compared with other similar compounds, such as:

    Cyclopentamine: This compound has a similar cyclopentane structure but lacks the difluoromethoxy group. It is used as a sympathomimetic agent and has different pharmacological properties.

    Propylhexedrine: Similar to cyclopentamine, propylhexedrine has a cyclohexane ring instead of a cyclopentane ring. It is used as a nasal decongestant and has stimulant properties.

    Methamphetamine: While structurally different, methamphetamine shares some pharmacological similarities with this compound due to its amine group and stimulant effects.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

1-[3-(difluoromethoxy)phenyl]cyclopentan-1-amine

InChI

InChI=1S/C12H15F2NO/c13-11(14)16-10-5-3-4-9(8-10)12(15)6-1-2-7-12/h3-5,8,11H,1-2,6-7,15H2

InChI Key

IVROACOSFPAYBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)OC(F)F)N

Origin of Product

United States

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